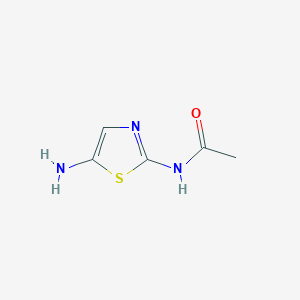

N-(5-Amino-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,6H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEISOTGRVPCMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

N-(5-Amino-1,3-thiazol-2-yl)acetamide and its derivatives have shown significant potential in anticancer research. Several studies have focused on their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Testing: A study evaluated thiazole derivatives against the A549 lung cancer cell line using the MTT assay. Results indicated that certain derivatives significantly reduced cell viability, with IC50 values in the low micromolar range .

- Mechanism of Action: The compound induces apoptosis via caspase activation, which is critical in cancer therapy as it triggers programmed cell death in malignant cells .

Summary of Findings:

| Activity Type | Cell Line/Pathogen | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | Low µM | Induces apoptosis via caspase activation |

Antiviral Properties

Research has also explored the antiviral capabilities of this compound.

Case Studies:

- Influenza Virus Testing: Compounds related to this compound were tested against influenza viruses. Some derivatives demonstrated antiviral activity comparable to standard antiviral drugs like oseltamivir .

- Mechanism of Action: The antiviral efficacy was assessed by measuring cell viability in infected cell lines, revealing that certain compounds could significantly restore cell viability compared to untreated controls.

The biological activities of this compound extend beyond anticancer and antiviral properties.

Potential Activities:

- Antimicrobial Activity: The compound exhibits antimicrobial properties that are being investigated for potential therapeutic applications.

- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to its structure can enhance its efficacy and selectivity.

Key Insights:

- Substituents on the thiazole ring influence binding affinity to biological targets. For instance, the introduction of methoxy groups has been shown to increase selectivity for adenosine receptors .

- Variations in acyl substitutions also affect activity levels; compounds with aliphatic acyl groups tend to exhibit higher affinities than those with aromatic substitutions .

Industrial Applications

Beyond biological research, this compound serves as a building block in synthetic chemistry.

Applications in Synthesis:

- It is utilized in the synthesis of more complex molecules and materials. Its unique thiazole structure allows it to act as a versatile precursor for developing novel compounds with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Impact of Heterocycle Modifications

- Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., ) exhibit distinct electronic properties due to the additional nitrogen atom. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide () is a process impurity with altered reactivity compared to thiazole analogs. Thiadiazoles generally show higher metabolic stability but reduced solubility.

- Chloro/Mercapto Groups: Electron-withdrawing substituents (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ) increase electrophilicity, favoring enzyme inhibition. Aryl Substituents: Bulky aryl groups (e.g., 4-hydroxy-3-methoxyphenyl in 6a ) influence selectivity for COX isoforms.

Preparation Methods

Specific Preparation of N-(5-Amino-1,3-thiazol-2-yl)acetamide

The target compound can be synthesized by reacting acetamide-derived thioamide with an appropriate α-haloacetyl derivative.

-

- Acetamide or its thioamide derivative

- α-Chloroglycinate or α-haloacetamide derivatives

-

- Formation of α-haloacetamide intermediate (e.g., α-chloroacetamide)

- Cyclocondensation with acetamide thioamide under mild conditions

- Isolation of this compound as solid product

Yields and Purity : The reaction typically proceeds with yields around 65–80%, and the product often precipitates out, allowing for easy isolation by filtration without chromatographic purification.

Alternative Synthetic Routes and Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis to accelerate reaction times and improve yields for related 1,3-thiazole derivatives.

Microwave Irradiation Benefits :

- Shortened reaction times (minutes rather than hours)

- Enhanced yields and purity

- Reduced side reactions

Methodology :

Microwave dielectric heating is applied to the reaction mixture of thioamides and α-halo carbonyl compounds, often in the presence of a base or catalyst such as sodium acetate or piperidine in acetic acid.Application to Thiazole Derivatives :

Though primarily demonstrated for 5-arylidene-1,3-thiazol-4-ones, this method can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Process Optimization and Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry tetrahydrofuran (THF) | Ensures moisture-free environment |

| Temperature | Room temperature to 70 °C | Mild heating may improve yield |

| Reaction Time | 2 hours (conventional), 20–60 min (microwave) | Microwave reduces reaction time |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation |

| Base/Catalyst | None required (catalyst-free) | Environmentally benign |

| Work-up | Solvent removal, re-suspension in ether, filtration | Simple isolation procedure |

| Yield | 65–81% | High yield with minimal purification |

Research Findings and Notes

- The catalyst-free Hantzsch reaction is preferred due to its simplicity, environmental friendliness, and cost-effectiveness.

- Microwave-assisted methods provide a promising alternative for faster synthesis but require optimization of parameters such as power, temperature, and reaction time.

- The reaction tolerates a variety of substituents, indicating the robustness of the method for preparing this compound and related compounds.

- No stringent exclusion of moisture or air is necessary, simplifying scale-up and industrial applications.

- Purity of the product is generally high, and further purification is often unnecessary, enhancing process efficiency.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hantzsch Cyclocondensation | Catalyst-free, mild conditions | High yield, simple work-up | Longer reaction times (2h) |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction time | Faster, potentially higher yield | Requires microwave reactor |

| Use of α-Haloacetamides | Readily available starting materials | Cost-effective, scalable | Requires preparation of halides |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(5-Amino-1,3-thiazol-2-yl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with functionalization of the thiazole ring. For example:

- Step 1 : Bromination or nitration at the 5-position of the thiazole core, often using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) .

- Step 2 : Acetamide coupling via nucleophilic substitution. Chloroacetyl chloride or acetic anhydride is reacted with the amino-thiazole intermediate under basic conditions (e.g., triethylamine) at reflux .

- Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/EtOAc gradient) is standard. Purity is confirmed via TLC and melting point analysis .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Key peaks include the acetamide methyl group (~2.1 ppm) and thiazole ring protons (~6.5–7.5 ppm). The 5-amino group is observed as a broad singlet (~5.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the acetamide moiety .

- Mass Spectrometry (LC-MS) : Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular formula .

Advanced: How do structural modifications at the 5-amino position influence biological activity, and what computational tools support structure-activity relationship (SAR) studies?

- Substitution Effects : Electron-donating groups (e.g., methoxy) enhance COX-1/COX-2 inhibition, while bulky substituents reduce binding affinity. For example, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide shows non-selective COX inhibition .

- Computational Methods : Molecular docking (AutoDock Vina) and pharmacophore modeling predict interactions with enzyme active sites (e.g., COX-II). Hydrophobic interactions with residues like Val523 and Arg120 are critical for activity .

Advanced: What challenges arise in the crystallographic determination of this compound derivatives, and how are they resolved?

- Crystallization Issues : Poor solubility in common solvents (e.g., water, ethanol) necessitates alternative solvents like DMSO/water mixtures. Twinning and low-resolution data (<2.0 Å) are common .

- Refinement Strategies : SHELXL-2018 is used for anisotropic refinement, with restraints applied to thiazole ring geometries. Hydrogen bonding networks (N-H···O=C) are modeled using Fourier difference maps .

Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they impact experimental design?

- Solubility : Limited in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL). Stability tests (pH 1–12, 37°C) show degradation under acidic conditions (t1/2 = 4 h at pH 1) .

- Storage : Store at −20°C under inert gas (N2) to prevent oxidation of the amino group.

Advanced: How can researchers resolve contradictions in reported biological activities of thiazole-acetamide derivatives across studies?

- Case Study : Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) is reported as a non-selective COX inhibitor, while 6b is COX-2 selective. Differences arise from assay conditions (cell type, IC50 calculation methods) .

- Mitigation : Standardize assays (e.g., use recombinant enzymes) and validate via orthogonal methods (e.g., Western blot for protein expression). Meta-analyses using tools like RevMan can identify trends .

Advanced: What strategies optimize yield and selectivity in multi-step syntheses of this compound derivatives?

- Catalytic Systems : Pd2(dba)3/Xantphos improves coupling efficiency in Suzuki-Miyaura reactions (yield: 75–85%) .

- Microwave Assistance : Reduces reaction time (e.g., from 12 h to 30 min) for cyclization steps, minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.